molecular formula C20H18ClNO6 B2645405 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate CAS No. 953248-80-1

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate

Cat. No.: B2645405
CAS No.: 953248-80-1
M. Wt: 403.82
InChI Key: ZFRQBRUMWLOGBJ-UHFFFAOYSA-N
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Description

“(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 5-chloro-2-methoxybenzoate” is a chemical compound. It is related to the class of compounds known as isoxazoles . Isoxazoles are an important class of five-membered N,O-containing heterocycles . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

The synthesis of isoxazoles often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . Specific synthesis methods for “(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 5-chloro-2-methoxybenzoate” are not available in the current literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of “(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 5-chloro-2-methoxybenzoate” are not directly available. A related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]-methyl}amine hydrochloride” is a solid .

Scientific Research Applications

Novel Derivatives and Synthesis Techniques

  • Researchers have developed new derivatives and efficient synthesis methods for compounds with potential therapeutic applications, including hyperproliferative and inflammatory disorders, and cancer. For example, a study detailed the synthesis of a new chemical entity designed for such treatments, showcasing the process research and improvements in key transformations Kucerovy et al., 1997.

Antimicrobial and Antitumor Activities

  • Certain compounds isolated from marine and endophytic fungi have shown moderate antitumor and antimicrobial activities. This includes new compounds derived from griseofulvin, highlighting the potential of natural and synthetic derivatives in pharmaceutical research Xia et al., 2011.

Enzymatic Studies and Biochemical Insights

  • In vitro experiments with enzymes induced by dimethoxybenzoates have demonstrated a broad O-methyl ether cleavage capacity, revealing insights into the biochemical pathways and mechanisms involved in the metabolism of such compounds Stupperich et al., 1996.

Molecular Structure and Chemical Properties

  • The synthesis and structural analysis of compounds structurally similar to the target molecule provide valuable information on regioselective reactions and molecular conformations, which are crucial for designing compounds with desired properties and activities Kumarasinghe et al., 2009.

Mechanism of Action

The mechanism of action of this compound is not directly available. Isoxazoles are known to exhibit a wide range of biological activities, but the specific mechanisms often depend on the exact structure and functional groups present .

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO6/c1-24-16-7-5-13(21)9-15(16)20(23)27-11-14-10-18(28-22-14)12-4-6-17(25-2)19(8-12)26-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRQBRUMWLOGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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